N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Similar compounds are known to affect a variety of biochemical pathways, leading to their various biological activities .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, leading to their various biological activities .
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O5, with a molecular weight of 400.4 g/mol. The compound incorporates a benzo[d][1,3]dioxole moiety, a pyrrole ring, and a morpholine group, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₅ |
Molecular Weight | 400.4 g/mol |
CAS Number | 1049477-47-5 |
The biological activity of this compound is attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Its structural components suggest affinity for various receptors, including those involved in neurotransmission and cellular signaling.
Anticancer Properties
Recent research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to improve anti-tumor efficiency in various cancer cell lines .
Case Study:
In a study evaluating the anti-proliferative effects of related compounds on cancer cell lines, it was found that certain modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against breast and lung cancer cells. The effectiveness was measured by IC50 values, demonstrating a clear dose-response relationship.
Neuroprotective Effects
The presence of the pyrrole and morpholine moieties suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration.
Comparative Analysis with Related Compounds
To better understand the activity of this compound, a comparison with structurally related compounds is essential:
Compound Name | Biological Activity |
---|---|
Sulfanilamide | Antimicrobial |
Sulfamethoxazole | Antimicrobial, anti-inflammatory |
4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide | Anti-inflammatory, anticancer |
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-6-2-3-15(21)16(22-7-9-24-10-8-22)12-20-19(23)14-4-5-17-18(11-14)26-13-25-17/h2-6,11,16H,7-10,12-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMOOHUKLCGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.